1-(4-Bromo-2-methylphenyl)-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-(4-Bromo-2-methylphenyl)-1H-pyrrole-3-carbaldehyde is an organic compound with a complex structure that includes a brominated aromatic ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-methylphenyl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of 4-bromo-2-methylbenzaldehyde with pyrrole under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the pyrrole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-methylphenyl)-1H-pyrrole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the aromatic ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 1-(4-Bromo-2-methylphenyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(4-Bromo-2-methylphenyl)-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromo-2-methylphenyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the development of new materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methylphenyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but often include the modulation of cellular signaling pathways and the inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-methylphenyl)ethanone: Similar structure but with an ethanone group instead of a pyrrole ring.
4-Bromo-2-methylphenol: Similar aromatic ring structure but with a hydroxyl group instead of a pyrrole ring.
Uniqueness
1-(4-Bromo-2-methylphenyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of both a brominated aromatic ring and a pyrrole ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
88075-91-6 |
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Molecular Formula |
C12H10BrNO |
Molecular Weight |
264.12 g/mol |
IUPAC Name |
1-(4-bromo-2-methylphenyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C12H10BrNO/c1-9-6-11(13)2-3-12(9)14-5-4-10(7-14)8-15/h2-8H,1H3 |
InChI Key |
CUSVUHVCQHLDPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C=CC(=C2)C=O |
Origin of Product |
United States |
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